3-磺酰胺苯-1-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

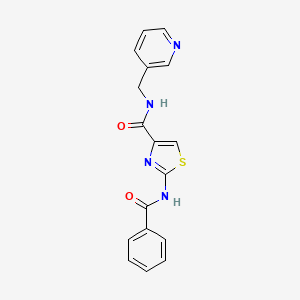

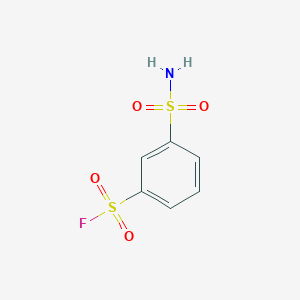

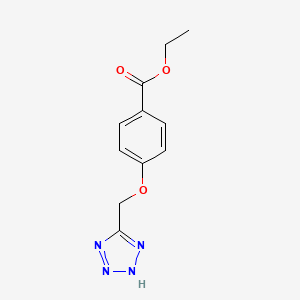

3-Sulfamoylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO4S2 and a molecular weight of 239.24 . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

Sulfonyl fluorides, such as 3-Sulfamoylbenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a significant advancement over previous methods, which mainly focused on the fluoride–chloride exchange from the corresponding sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of 3-Sulfamoylbenzene-1-sulfonyl fluoride consists of a benzene ring substituted with a sulfamoyl group and a sulfonyl fluoride group . The InChI code for this compound is 1S/C6H6FNO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,8,11,12), and the InChI key is CWARYJSMFYLTFC-UHFFFAOYSA-N .Chemical Reactions Analysis

Sulfonyl fluorides are versatile synthetic intermediates in modern organic synthesis . They can participate in a variety of chemical reactions, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . The use of fluorosulfonyl radicals has opened up new horizons for the synthesis of diverse functionalized sulfonyl fluorides .It is stored at room temperature . The compound’s physical form and storage conditions suggest that it is stable under normal conditions.

科学研究应用

有机合成

3-磺酰胺苯-1-磺酰氟在有机合成中被使用 . 该化合物在磺酰氟的生产中得到了广泛的应用,磺酰氟是生物活性分子中普遍存在的结构单元,也是现代有机合成中通用的合成中间体 .

化学生物学

在化学生物学领域,3-磺酰胺苯-1-磺酰氟起着重要的作用 . 磺酰氟被药物化学家和化学生物学家用作亲电战头 .

药物发现

该化合物也用于药物发现 . 这些应用所吸引的反应性和稳定性的平衡,特别是磺酰氟在生理条件下对水解的抵抗性,为合成化学家提供了机会 .

材料科学

3-磺酰胺苯-1-磺酰氟在材料科学中有着应用 . 磺酰氟在该领域得到了广泛的应用 .

氟磺酰化

用氟磺酰自由基进行直接氟磺酰化已成为生产磺酰氟的简洁高效方法 . 与现有方法相比,该方法效率更高 .

生物活性分子的合成

磺酰氟是生物活性分子中普遍存在的结构单元 . 因此,3-磺酰胺苯-1-磺酰氟作为一种磺酰氟,被用于合成这些生物活性分子 .

安全和危害

The safety information for 3-Sulfamoylbenzene-1-sulfonyl fluoride indicates that it is dangerous . The compound has hazard statements H302 and H318, which correspond to “Harmful if swallowed” and “Causes serious eye damage”, respectively . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

未来方向

The future directions for 3-Sulfamoylbenzene-1-sulfonyl fluoride and other sulfonyl fluorides likely involve further exploration of their synthesis and applications. The emergence of direct fluorosulfonylation with fluorosulfonyl radicals as a concise and efficient approach for producing sulfonyl fluorides represents a promising area of research .

作用机制

Target of Action

3-Sulfamoylbenzene-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are context-specific amino acids or proteins .

Mode of Action

The compound interacts with its targets through a selective covalent interaction . The balance of reactivity and stability of sulfonyl fluorides is attractive for these applications . This means that the compound can selectively bind to certain amino acids or proteins, leading to changes in their function.

Biochemical Pathways

Sulfonyl fluorides in general have been found to interact with active site amino acids, potentially leading to the inactivation of certain enzymes . This suggests that the compound could affect various biochemical pathways depending on the specific proteins it targets.

生化分析

Biochemical Properties

It is known that fluoride forms hydrofluoric acid in the stomach, which crosses cell membranes and binds with calcium, interfering with various enzymes .

Cellular Effects

The specific cellular effects of 3-Sulfamoylbenzene-1-sulfonyl fluoride are not well-studied. It is known that fluoride can have significant effects on cellular function. For example, fluoride is known to inhibit glycolysis and affect tooth enamel formation .

Molecular Mechanism

Fluoride is known to bind with calcium and interfere with various enzymes . This could potentially lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

It is known that fluoride can have long-term effects on learning and memory .

Dosage Effects in Animal Models

It is known that fluoride can have dose-dependent effects on learning and memory .

Metabolic Pathways

Fluoride is known to be involved in various metabolic pathways, including the metabolism of terpenoids and polyketides .

Transport and Distribution

Fluoride is known to cross cell membranes and bind with calcium .

Subcellular Localization

Fluoride is known to cross cell membranes and bind with calcium , which could potentially affect its localization within the cell.

属性

IUPAC Name |

3-sulfamoylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWARYJSMFYLTFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334644-12-0 |

Source

|

| Record name | 3-sulfamoylbenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]thiazol-6-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2448182.png)

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2448186.png)

![Ethyl 3-(4-chlorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2448187.png)

![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2448189.png)

![2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2448193.png)